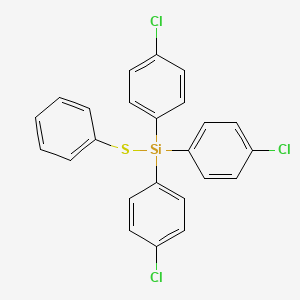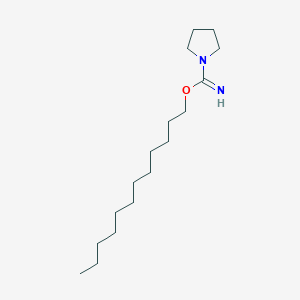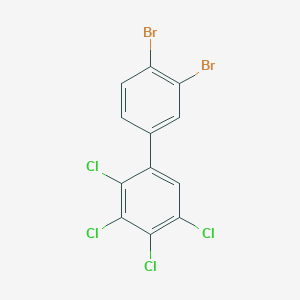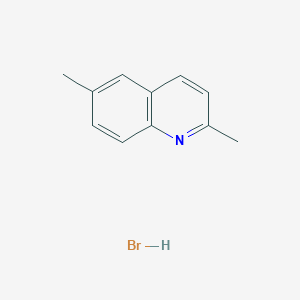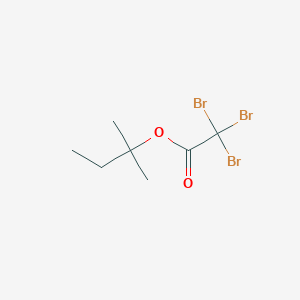
Acetic acid, tribromo, 1,1-dimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, tribromo, 1,1-dimethylpropyl ester is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, tribromo, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with 1,1-dimethylpropyl alcohol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The esterification process is often catalyzed by a mineral acid such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where acetic acid and 1,1-dimethylpropyl alcohol are continuously fed into the system along with a brominating agent. The reaction mixture is maintained at an optimal temperature and pressure to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, tribromo, 1,1-dimethylpropyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include less brominated or debrominated compounds.
Hydrolysis: Products include acetic acid and 1,1-dimethylpropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, tribromo, 1,1-dimethylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid, tribromo, 1,1-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool for studying enzyme mechanisms and protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, tribromo, 1-methylpropyl ester: Similar in structure but with a different alkyl group.
Acetic acid, tribromo, 1,2-dimethylpropyl ester: Another brominated ester with a different substitution pattern on the alkyl group.
Uniqueness
Acetic acid, tribromo, 1,1-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of three bromine atoms. This makes it particularly useful for introducing bromine atoms into organic molecules and studying their effects on chemical and biological systems.
Eigenschaften
CAS-Nummer |
90380-66-8 |
|---|---|
Molekularformel |
C7H11Br3O2 |
Molekulargewicht |
366.87 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
InChI-Schlüssel |
YOEDAVKZAFEGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)


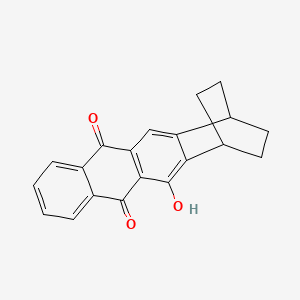

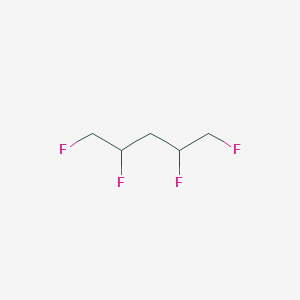
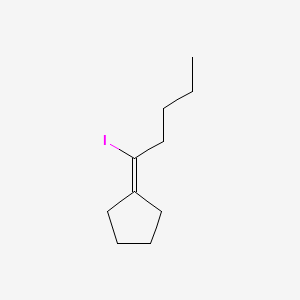
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
